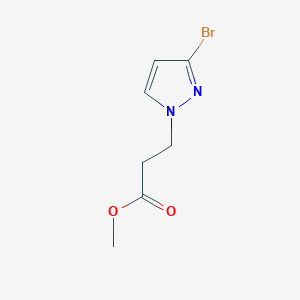

methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate

Description

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate is a brominated pyrazole derivative with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol . Structurally, it consists of a pyrazole ring substituted with a bromine atom at the 3-position and a methyl propanoate group at the 1-position (Figure 1). This compound is sensitive to irritation and is typically stored at room temperature . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the bromine atom and the ester functional group. Synonyms include methyl 3-(3-bromopyrazol-1-yl)propanoate and MFCD29060584 .

Propriétés

IUPAC Name |

methyl 3-(3-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNNZCYFXWMFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-bromo-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the acrylate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate has the molecular formula and a molecular weight of 233.06 g/mol. The presence of a bromine atom enhances its electrophilic character, making it a valuable intermediate in chemical reactions.

Organic Synthesis

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions enable the compound to be utilized in creating new materials and fine chemicals.

Medicinal Chemistry

Research has indicated potential biological activities for methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate, particularly in drug discovery. Some notable applications include:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit certain inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity : Preliminary investigations indicate that it could interact with specific biological targets related to cancer progression, warranting further exploration.

Case Study: Anticancer Research

A study explored the effects of various pyrazole derivatives on cancer cell lines. Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate was found to exhibit cytotoxic effects against specific cancer types, highlighting its potential as a lead compound for anticancer drug development .

Agrochemistry

In agrochemistry, pyrazole derivatives are recognized for their biological activities. Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate can be investigated for use as a pesticide or herbicide due to its ability to interact with plant metabolic pathways.

Coordination Chemistry

The compound's ability to form complexes with metals makes it relevant in coordination chemistry. Its reactivity allows it to serve as a ligand in various metal-catalyzed reactions, which are crucial for synthesizing complex organic molecules.

Mécanisme D'action

The mechanism of action of methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Structural and Electronic Differences

- Halogen Position: The 3-bromo substitution in the target compound vs. 4-bromo in its isomer (e.g., methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate) influences electronic distribution. The 3-position bromine may sterically hinder electrophilic substitutions compared to the 4-position .

- Ester vs. Acid: The propanoic acid derivative (e.g., 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) exhibits higher solubility in aqueous media compared to ester analogs, making it suitable for drug formulation .

Activité Biologique

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate features a pyrazole ring substituted with a bromine atom, contributing to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately 231.06 g/mol. The bromine substituent enhances the electrophilic character of the compound, allowing it to effectively interact with biological targets.

Biological Activities

Research indicates that methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating various inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth by interacting with specific molecular targets involved in tumor progression .

- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial applications .

The biological activity of methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate is primarily attributed to its ability to interact with enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduces edema in animal models | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Effective against E. coli and S. aureus |

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of pyrazole derivatives, methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate was tested in vivo against carrageenan-induced edema in rats. The results indicated a significant reduction in paw swelling compared to the control group, suggesting its efficacy as an anti-inflammatory agent .

Case Study: Anticancer Potential

A recent investigation into the anticancer properties of this compound involved testing its effects on various cancer cell lines. The results demonstrated that methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate inhibited cell growth at micromolar concentrations, highlighting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. Advanced

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for kinases or proteases) under varying inhibitor concentrations .

- Molecular docking : Software like AutoDock Vina predicts binding poses with target enzymes (e.g., cyclooxygenase-2), highlighting interactions between the bromo group and hydrophobic pockets .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate docking results .

What analytical techniques are used to determine the purity and stability of this compound under varying storage conditions?

Q. Basic

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5% area) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >150°C) .

- Accelerated stability studies : Samples stored at 40°C/75% RH for 4 weeks are analyzed via NMR to detect hydrolytic degradation of the ester group .

What computational methods are applied to predict the reactivity of the bromo substituent in cross-coupling reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C-Br bonds (~280 kJ/mol), indicating suitability for Suzuki-Miyaura couplings .

- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative interactions stabilizing transition states during oxidative addition .

- Molecular dynamics (MD) simulations : Model solvent effects (e.g., DMF vs. THF) on reaction rates .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .

- Waste disposal : Halogenated waste containers for unused material, following EPA guidelines .

How do researchers address discrepancies in biological activity data between this compound and its chloro or nitro analogs?

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Systematic substitution (Br → Cl/NO) followed by bioassays (e.g., antimicrobial MIC tests) quantifies electronic effects .

- Comparative molecular field analysis (CoMFA) : 3D-QSAR models correlate substituent bulk/hydrophobicity with activity differences .

- Crystallography : Resolves steric clashes in protein-ligand complexes (e.g., bromo’s larger van der Waals radius vs. chloro) .

What methodologies are used to study the compound's metabolic pathways in in vitro models?

Q. Advanced

- Liver microsomal assays : Incubate with NADPH and LC-MS/MS to identify phase I metabolites (e.g., ester hydrolysis to carboxylic acid) .

- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) assess isoform-specific interactions (e.g., CYP3A4) .

- Metabolite profiling : High-resolution mass spectrometry (HRMS) with isotopic pattern matching confirms biotransformations .

How is the ester group's susceptibility to hydrolysis addressed in aqueous reaction conditions?

Q. Basic

- pH control : Buffered solutions (pH 6–7) minimize base-catalyzed hydrolysis .

- Protic solvents : Use ethanol/water mixtures (≤20% HO) to reduce nucleophilic attack by hydroxide ions .

- Lyophilization : Store as a lyophilized powder to prevent hydrolytic degradation during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.